molecular formula C5H7N3O B173951 6-amino-2-methylpyridazin-3(2H)-one CAS No. 13506-28-0

6-amino-2-methylpyridazin-3(2H)-one

Cat. No. B173951
CAS RN: 13506-28-0
M. Wt: 125.13 g/mol
InChI Key: NITHEPQEHPCCKD-UHFFFAOYSA-N
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Patent
US08975417B2

Procedure details

A mixture of 6-aminopyridazin-3-ol (2 g, 18.00 mmol), NaOH (0.720 g, 18.00 mmol) and MeI (1.126 mL, 18.00 mmol) was stirred for 2.5 hr at 85° C. under Ar. The reaction mixture was concentrated. The crude material was purified by silica gel column chromatography (NH3 1%/CH2Cl2/MeOH 4-7%) to afford the title product (538 mg, 4.30 mmol, 24% yield) as a yellow solid. tR: 0.25 min (LC-MS 2); ESI-MS: 126 [M+H]+ (LC-MS 2); Rf=0.36 (CH2Cl2/MeOH 9:1).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0.72 g
Type
reactant
Reaction Step One
Name
Quantity
1.126 mL
Type
reactant
Reaction Step One
Yield
24%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[N:6][C:5]([OH:8])=[CH:4][CH:3]=1.[OH-].[Na+].[CH3:11]I>>[NH2:1][C:2]1[CH:3]=[CH:4][C:5](=[O:8])[N:6]([CH3:11])[N:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC1=CC=C(N=N1)O
Name
Quantity
0.72 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.126 mL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
was stirred for 2.5 hr at 85° C. under Ar
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel column chromatography (NH3 1%/CH2Cl2/MeOH 4-7%)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
NC=1C=CC(N(N1)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.3 mmol
AMOUNT: MASS 538 mg
YIELD: PERCENTYIELD 24%
YIELD: CALCULATEDPERCENTYIELD 23.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.